molecular formula C22H28BrNO3 B1678398 Pipenzolate bromide CAS No. 125-51-9

Pipenzolate bromide

Cat. No. B1678398
CAS RN: 125-51-9
M. Wt: 434.4 g/mol
InChI Key: XEDCWWFPZMHXCM-UHFFFAOYSA-M
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Description

Pipenzolate bromide is a pharmaceutical drug that has been studied as an antispasmodic agent and to treat peptic ulcer . It is a quaternary ammonium antimuscarinic with peripheral actions similar to those of atropine .


Synthesis Analysis

A liquid chromatographic method has been developed and validated for quantitative analysis of pipenzolate bromide (PP), its hydrolysis products, and phenobarbitone, sodium benzoate, and sodium saccharine . Forced degradation studies were performed on a bulk sample of PP using 0.1 M hydrochloric acid, 0.01 M sodium hydroxide, 0.33% hydrogen peroxide, heat (70 °C), and photolytic degradation .


Molecular Structure Analysis

The molecular formula of Pipenzolate bromide is C22H28BrNO3 . Its molar mass is 434.374 g·mol −1 . The IUPAC name is 1-Ethyl-3- [2-hydroxy (diphenyl)acetoxy]-1-methylpiperidinium bromide .


Chemical Reactions Analysis

The proposed LC method was used to study the kinetics of acidic hydrolysis and pH-rate profiles of hydrolysis of PP in Britton–Robinson buffer solutions . The pH-rate profile of hydrolysis of PP in Britton–Robinson buffer solutions within the pH range 2–9 was studied .


Physical And Chemical Properties Analysis

The molecular weight of Pipenzolate bromide is 434.367 g/mol . The molecular formula is C22H28NO3.Br .

Scientific Research Applications

Pharmaco-Cholangiography Studies

Pipenzolate bromide (PB) has been studied for its effects in pharmaco-cholangiography. A study by Burgener, Fischer, Adams, Schabel, and Plume (1976) investigated the impact of pipenzolate bromide and atropine on bile flow and bile iodine concentration in dogs. They found that doses of pipenzolate bromide had significant effects in decreasing bile flow and increasing bile iodine concentration during intravenous cholangiography (Burgener et al., 1976).

Analysis in Pharmaceutical Formulations

Ghada M. Hadad (2008) developed a liquid chromatographic method for the quantitative analysis of pipenzolate bromide, its hydrolysis products, and other compounds in pharmaceutical formulations. The method was validated and used to study the kinetics of acidic hydrolysis and pH-rate profiles of hydrolysis of pipenzolate bromide (Hadad, 2008).

Neuromuscular Blocking Action Studies

D.A. Terrar (1974) examined the influence of pipenzolate bromide on desensitization in frog skeletal muscle. The study found that pipenzolate bromide significantly increased the rate of repolarization in the presence of carbachol, a depolarizing drug, and discussed its desensitization-enhancing action (Terrar, 1974).

Clinical Trial Observations

In a clinical trial conducted by Alánt, Darvas, Pulay, Weltner, and Bihari (1980), pipenzolate bromide was investigated as a muscle relaxant during various types of anesthesia. The study noted its efficacy and absence of significant effects on heart rate and arterial blood pressure (Alánt et al., 1980).

Investigation of Pipecuronium Bromide

Studies by Kárpáti and Bíró (1992) and Suzuki et al. (1994) discussed the pharmacologic effects of pipecuronium bromide, an analogue of pipenzolate bromide, focusing on its neuromuscular blocking potency and interactions with other drugs. These studies highlighted the potential advantages and safety margin of pipecuronium bromide, especially in preventing cardiovascular side effects (Kárpáti & Bíró, 1992); (Suzuki et al., 1994).

Bromide Studies

Research on bromide ions, which are part of the pipenzolate bromide compound, has been conducted to understand their effects in various contexts. For instance, Suzuki, Kawakami, Nakamura, Nishimura, Yagi, and Seino (1994) explored the enhancement of GABA-activated currents by bromide in rat cerebral cortex neurons. Their findings suggested that bromide potentiates GABA-activated currents, providing insights into its antiepileptic effects (Suzuki et al., 1994).

Safety And Hazards

Pipenzolate bromide is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCWWFPZMHXCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13473-38-6 (Parent)
Record name Pipenzolate bromide [INN:BAN]
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DSSTOX Substance ID

DTXSID2023480
Record name Pipenzolate bromide
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Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pipenzolate bromide

CAS RN

125-51-9
Record name Pipenzolate bromide
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Record name Pipenzolate bromide [INN:BAN]
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Record name PIPENZOLATE BROMIDE
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Record name PIPENZOLATE BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
GM Hadad - Chromatographia, 2008 - Springer
A liquid chromatographic method has been developed and validated for quantitative analysis of pipenzolate bromide (PP), its hydrolysis products, and phenobarbitone, sodium …
Number of citations: 9 link.springer.com
OAA Bock, S Bank, IN Marks, MG Moshal, A Groll… - Gastroenterology, 1968 - Elsevier
… Dreiling and J anowitz3 noted that pipenzolate bromide diminished the volume and amylase secretion … We have studied the effect of pipenzolate bromide and propantheline bromide on …
Number of citations: 13 www.sciencedirect.com
MO Khalaf - 2021 - 193.140.28.15
… Pipenzolate bromide (100.5% purity) supplied by Olon company, Italy while phenobarbital (… Pipenzolate bromide (100.5% purity) supplied by Olon company, Italy while phenobarbital (…
Number of citations: 0 193.140.28.15
F Yaris, E Yaris, M Kadioglu, C Ulku, M Kesim… - Reproductive …, 2004 - Elsevier
… /day), and atorvastatin (40 mg/day) in addition to acarbose, spironolactone, hydrochlorothiazide, carbamazepine, thioridazine, amitryptiline, chlordiazepoxide, and pipenzolate bromide …
Number of citations: 94 www.sciencedirect.com
ES Elzanfaly, MA Hegazy, SS Saad… - Journal of separation …, 2015 - Wiley Online Library
… Each 1 mL contains 4 mg of Pipenzolate bromide and 6 mg of phenobarbitone. … One milliliter from the mixed contents of Spasmotal drops, equivalent to 4.0 mg pipenzolate bromide and …
SA Özkan, N Erk, Z Sentürk - 1999 - Taylor & Francis
… in combination with clidinium bromide, pipenzolate bromide or amitriptyline hydrochlonde. … with clidinium bromide, pipenzolate bromide or amitriptyline hydrochloride, and was also …
Number of citations: 24 www.tandfonline.com
D Attwood - Journal of Pharmacy and Pharmacology, 1976 - Wiley Online Library
… piperidolate hydrochloride, benztropine mesylate, orphenadrine hydrochloride, chlorphenoxamine hydrochloride, lachesine hydrochloride, poldine methylsulphate, pipenzolate …
Number of citations: 30 onlinelibrary.wiley.com
N ERK, F Onur - Scientia Pharmaceutica, 1996 - avesis.ankara.edu.tr
… of chlordiazepoxide, pipenzolate bromide and clidinium … chlordiazepoxide - pipenzolate bromide and chlordiazepoxide… and 0.61% for pipenzolate bromide in the first combination …
Number of citations: 2 avesis.ankara.edu.tr
FA Burgener, HW Fischer, JT Adams… - The British Journal of …, 1976 - birpublications.org
… We investigated two anticholinergic drugs, atropine sulphate and pipenzolate bromide in various dosages for their potential to improve intravenous cholangiography in the dog. …
Number of citations: 2 www.birpublications.org
KCH Yiu, ENM Ho, TSM Wan - Chromatographia, 2004 - Springer
… oxyphenonium bromide, pipenzolate bromide, propantheline bromide were from Sigma (St. Louis, USA). Ipratropium bromide and N-butylscopolammonium bromide (Buscopan …
Number of citations: 35 link.springer.com

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